N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Beschreibung
N4-(3,4-Dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core fused with pyrazole and pyrimidine rings. Its structure features a phenyl group at position 1, a 3,4-dimethylphenyl substituent at N4, and a 3-ethoxypropyl group at N6.
The molecular formula of the compound is C24H28N6O, with a calculated molecular weight of 440.52 g/mol. The ethoxypropyl group at N6 contributes to its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding .
Eigenschaften
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-31-14-8-13-25-24-28-22(27-19-12-11-17(2)18(3)15-19)21-16-26-30(23(21)29-24)20-9-6-5-7-10-20/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNBATQPNJYBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the ethoxypropyl and phenyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activity. For instance, studies have shown that similar derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. These compounds can potentially inhibit tumor growth by disrupting blood supply to tumors .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. This dual inhibition could make them suitable candidates for treating inflammatory diseases .
Drug Development
Given its biological activity, N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is being explored for development as a pharmaceutical agent. Researchers focus on optimizing its structure to enhance potency and selectivity against specific molecular targets associated with various diseases.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts at the molecular level with biological targets. Such studies help predict binding affinities and provide insights into the mechanism of action of the compound. These computational approaches are essential for guiding further modifications to improve efficacy and reduce side effects.
Case Studies
- VEGFR Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited VEGFR-2 in vitro and showed significant antitumor activity in xenograft models. The findings suggest that structural modifications can lead to enhanced therapeutic profiles .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines in animal models of arthritis. The results indicated a reduction in inflammatory markers and improved clinical scores in treated animals compared to controls. This study highlights the potential of these compounds in managing chronic inflammatory conditions .
Wirkmechanismus
The mechanism of action of N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Selected Analogs
Key Observations:
- Amino vs. Alkoxy Groups: PR5-LL-CM01, which has a dimethylaminoethyl group at N6, exhibits distinct solubility and target selectivity, acting as a potent PRMT5 inhibitor with antitumor activity .
- Halogenated Analogs : The N6-(3-chloro-4-methoxyphenyl) analog () introduces electronegative chlorine, which may enhance binding to hydrophobic kinase pockets .
Pharmacological Activity
Pyrazolo[3,4-d]pyrimidines are known for their kinase-inhibitory and antiproliferative activities:
- Target Compound : Likely acts as a kinase inhibitor (e.g., EGFR or CDK) due to structural resemblance to erlotinib and lapatinib .
- PR5-LL-CM01 : Demonstrates PRMT5 inhibition, a mechanism distinct from kinase targeting, highlighting how N6 substituents dictate target specificity .
- Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., chloro, benzodioxol) show enhanced antimicrobial effects, as seen in and .
Biologische Aktivität
N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activities, particularly in anticancer research and enzyme inhibition. The unique structural features of this compound contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 416.5 g/mol. The structure includes a fused pyrazolo and pyrimidine ring system, which is characteristic of many biologically active compounds.
| Attribute | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 955304-79-7 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes. Notably, studies have shown that pyrazolo[3,4-d]pyrimidines can act as inhibitors of protein kinases, including Src kinase and epidermal growth factor receptor (EGFR), which are critical in cancer cell proliferation.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, in vitro studies have indicated that related compounds can induce apoptosis in various cancer cell lines at low micromolar concentrations. A notable study reported the IC50 values for several derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | A549 | 5.0 |
| 1d | MCF-7 | 1.74 |
| 1e | PC-3 | 6.2 |
These results suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity .
Case Studies
- Src Kinase Inhibition : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. Compounds exhibited varying degrees of inhibition with IC50 values ranging from low micromolar concentrations to sub-micromolar levels .
- EGFR Inhibition : Another study focused on the design of new pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. The most potent compound showed an IC50 value of 0.016 µM against wild-type EGFR and demonstrated significant activity against mutant forms as well .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how do reaction conditions influence yield and purity?
- Methodology : Microwave-assisted multicomponent synthesis is a validated approach for structurally similar pyrazolo[3,4-d]pyrimidine derivatives . Optimize solvent systems (e.g., methanol, ethanol) and reaction times under controlled microwave irradiation (e.g., 80–120°C, 20–60 minutes). Post-synthesis, purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Monitor yields (typically 30–85% for analogous compounds) and purity via TLC/HPLC .
Q. How should researchers validate the structural integrity of this compound, given potential discrepancies in elemental analysis?
- Methodology : Combine ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) with high-resolution mass spectrometry (HRMS) . For example, in related compounds, aromatic protons appear at δ 7.2–8.5 ppm, while aliphatic protons (e.g., ethoxypropyl groups) resonate at δ 1.2–4.0 ppm . Cross-validate with elemental analysis (CHN) ; tolerate minor deviations (<0.5% for C/H/N) due to hygroscopicity or solvent residues .
Q. What solvent systems are optimal for recrystallization to achieve high-purity crystalline forms?
- Methodology : Test polar aprotic solvents (e.g., methanol, ethanol) and mixed systems (e.g., methanol/water). For analogs, methanol yields crystals with melting points of 188–288°C . Slow evaporation at 4°C enhances crystal lattice formation. Characterize polymorphs via powder XRD and DSC .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
- Methodology : Use density functional theory (DFT) to model transition states and intermediates. The ICReDD framework integrates quantum chemical calculations (e.g., Gaussian, ORCA) with experimental data to predict optimal substituent effects (e.g., ethoxypropyl vs. methylphenyl groups) and reaction kinetics . For example, calculate activation energies for nucleophilic aromatic substitution at the pyrimidine core .
Q. What strategies resolve contradictions between observed and calculated NMR chemical shifts?
- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, in analogs, the C-3a and C-7a carbons (pyrazolo[3,4-d]pyrimidine core) show distinct shifts at δ 150–160 ppm in ¹³C NMR . Compare experimental shifts with simulated spectra (e.g., ACD/Labs or MestReNova) to identify steric/electronic effects from substituents like 3,4-dimethylphenyl .
Q. How can reactor design improve scalability while maintaining regioselectivity in N4/N6 substitutions?
- Methodology : Employ continuous-flow reactors with precise temperature control (±2°C) to enhance mixing and reduce side reactions. For example, a microfluidic setup with residence time <10 minutes minimizes decomposition. Use in-situ FTIR to monitor intermediate formation .
Q. What experimental approaches identify biological targets or mechanisms of action for this compound?
- Methodology : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors . Use surface plasmon resonance (SPR) for binding affinity studies and molecular docking (AutoDock Vina) to predict binding poses. Validate with cell-based assays (e.g., IC₅₀ in cancer cell lines) .
Key Considerations for Researchers
- Contradictions in Data : Address elemental analysis deviations by repeating syntheses under anhydrous conditions and using Karl Fischer titration to quantify moisture .
- Advanced Characterization : Combine dynamic light scattering (DLS) with cryo-TEM to study aggregation behavior in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
